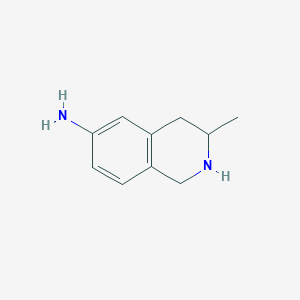

3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: is a derivative of the tetrahydroisoquinoline class, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications against various diseases, including neurodegenerative disorders and infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods often employ transition metal-catalyzed cross-dehydrogenative coupling strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions, particularly at the nitrogen atom, can be achieved using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Oxidized derivatives of the parent compound.

Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

Substitution: Substituted derivatives with various functional groups attached to the nitrogen atom.

Scientific Research Applications

Neuroprotective Properties

One of the most significant applications of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is its neuroprotective effects. Research has indicated that derivatives of tetrahydroisoquinolines exhibit protective actions against neurotoxins associated with neurodegenerative diseases such as Parkinson's disease.

- Mechanisms of Action :

- The compound interacts with neurotransmitter systems in the brain, particularly influencing dopamine levels by inhibiting enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .

- Studies have shown that this compound can protect dopaminergic neurons from damage caused by various neurotoxins .

Case Study: Neuroprotection Against MPTP

In a study examining the effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related compound), it was found that this derivative provided significant neuroprotection against MPTP-induced toxicity in rodent models. This suggests that similar compounds may offer therapeutic benefits in treating Parkinsonian syndromes .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various organic reactions involving starting materials such as benzyl amines and halo acetophenones. The dihydrochloride form enhances solubility and stability in aqueous environments.

Synthesis Methods :

- Common synthetic routes include:

- Reaction with specific amines and alkylating agents.

- Utilization of catalytic methods to enhance yield and selectivity .

Medicinal Chemistry Applications

The compound serves as a valuable building block in the development of new pharmaceuticals. Its ability to modify biological activity through structural variations makes it an attractive candidate for drug discovery.

Potential Therapeutic Applications :

- JAK2 Inhibitors : Derivatives of tetrahydroisoquinolines have been explored as selective inhibitors for Janus kinase 2 (JAK2), which is implicated in various hematological malignancies .

- Anti-addictive Properties : Research has indicated that derivatives may possess anti-addictive properties, particularly in models of cocaine addiction .

Summary of Key Findings

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopamine system, which is crucial in the treatment of neurodegenerative disorders . It may also interact with various enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methyl and amine groups.

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: A closely related compound with a methyl group at a different position.

Uniqueness: 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound in medicinal chemistry and drug development .

Biological Activity

3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine (also referred to as TIQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H12N2

- Molecular Weight : 160.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Key mechanisms include:

- Opioid Receptor Modulation : Research indicates that TIQ derivatives can selectively modulate kappa (κ) opioid receptors, which are implicated in pain regulation and mood disorders. For instance, certain TIQ analogs have shown high selectivity for κ receptors over μ and δ receptors, indicating potential for pain management therapies without the adverse effects commonly associated with μ receptor agonists .

- Neuroprotective Effects : Studies have demonstrated that TIQ compounds exhibit neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's disease (AD). The compound has been shown to ameliorate the toxic effects of amyloid-beta (Aβ42) in cellular models and Drosophila models expressing human Aβ42 .

- Anticancer Activity : Several studies have reported that TIQ derivatives possess significant cytotoxic effects against various cancer cell lines. For example, specific TIQ compounds have demonstrated potent activity against human oral squamous cell carcinoma with tumor-specific cytotoxicity .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound and its derivatives:

Case Studies

- Alzheimer's Disease Model : In a study using Drosophila melanogaster models carrying the human Aβ42 gene, treatment with TIQ derivatives resulted in improved neuronal health and reduced neurotoxicity. RNA sequencing indicated modulation of genes associated with neuroinflammation and apoptosis .

- Cancer Cell Line Studies : A series of TIQ derivatives were tested against human oral squamous cell carcinoma. The results showed that certain bulky substituents at the C-1 position significantly enhanced cytotoxicity, indicating structure-activity relationships that could inform future drug design .

Q & A

Q. (Basic) What are the standard synthetic routes for 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, and what factors influence reaction yields?

Methodological Answer:

The compound is typically synthesized via reduction of 3,4-dihydroquinolin-2(1H)-one precursors using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). For example, reduction of 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one with LiAlH4 at room temperature for 24 hours yields 52–90% of the tetrahydroisoquinoline derivative . Key factors affecting yields include:

- Reaction time : Prolonged stirring (up to 24 hours) improves completeness.

- Purification : Silica gel chromatography is critical to isolate pure products .

- Substituents : Bulky groups (e.g., diethylaminoethyl) may reduce steric hindrance, enhancing yields .

Q. (Advanced) How can researchers optimize the enantiomeric purity of this compound derivatives?

Methodological Answer:

Enantiomeric purity can be enhanced using chiral auxiliaries or asymmetric catalysis. For example:

- Chiral resolution : Employ chiral HPLC columns (e.g., Chiralpak® IA) to separate racemic mixtures.

- Asymmetric synthesis : Use enantioselective reducing agents (e.g., CBS catalyst) during the LiAlH4 reduction step .

- Crystallography : SHELX software (SHELXL/SHELXS) can resolve crystal structures to confirm stereochemistry .

Q. (Basic) What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H NMR : Key peaks include aromatic protons (δ 6.3–6.6 ppm), methyl groups (δ 2.3–2.7 ppm), and amine signals (broad, δ 3.0–3.4 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 260.2 [M+1]) confirm molecular weight .

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate the amine group .

Q. (Advanced) How do researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for antitumor studies) and protocols (e.g., MTT assays) to minimize variability .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., 6-amine vs. 6-sulfonamide) to isolate contributing groups. For instance, methanesulfonamide derivatives show enhanced receptor affinity .

- Data validation : Cross-check results with orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .

Q. (Advanced) What mechanistic insights can be derived from kinetic studies of tetrahydroisoquinoline reactions?

Methodological Answer:

Kinetic data (e.g., dimerization rates) provide activation parameters (ΔH‡, ΔS‡) to infer reaction pathways. For example:

- Variable-temperature ¹H NMR : Monitors dimerization of 3-methyl-1,2-xylylene derivatives in acetonitrile, revealing temperature-dependent rate constants (Table A-1 to A-5) .

- Computational modeling : Density Functional Theory (DFT) calculations correlate experimental ΔG‡ with transition-state energies .

Q. (Basic) What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles .

- Storage : Inert atmosphere (argon) at 2–8°C to prevent oxidation .

- Waste disposal : Neutralize with dilute HCl before incineration .

Q. (Advanced) How can crystallography (SHELX) improve structural analysis of derivatives?

Methodological Answer:

- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, resolving methyl group orientations in 2-methyltetrahydroisoquinoline derivatives .

- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. (Advanced) What strategies address low yields in multi-step syntheses?

Methodological Answer:

- Intermediate stabilization : Protect amine groups with Boc (tert-butoxycarbonyl) during reduction steps .

- Catalyst optimization : Use Pd/C for hydrogenation instead of LiAlH4 to reduce side reactions .

- In-situ monitoring : TLC or LC-MS tracks reaction progress to halt at optimal conversion .

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine |

InChI |

InChI=1S/C10H14N2/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6,11H2,1H3 |

InChI Key |

NYGMUWVSLJXLIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(CN1)C=CC(=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.